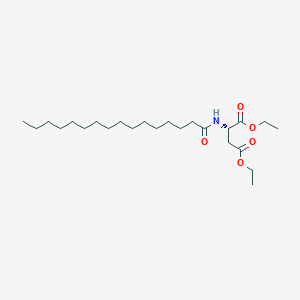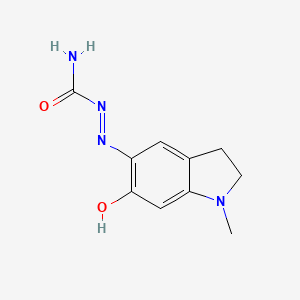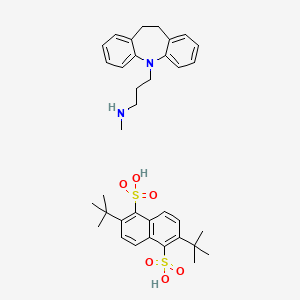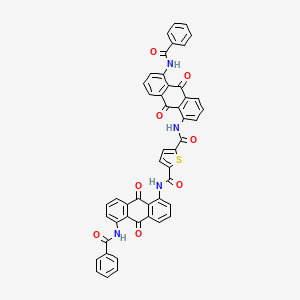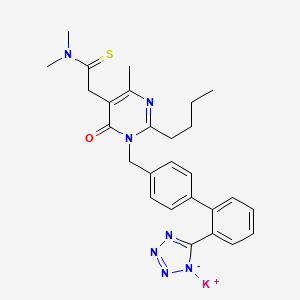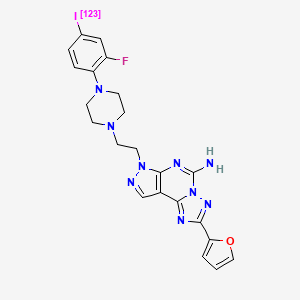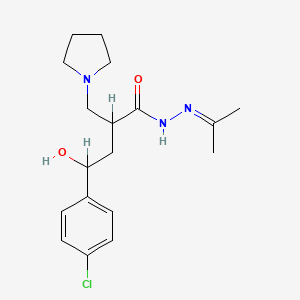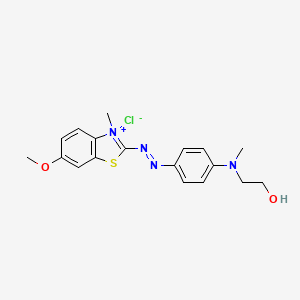
Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride: is a complex organic compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazolium core, an azo linkage, and various functional groups such as hydroxyethyl, methylamino, and methoxy groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride typically involves the following steps:
Formation of the Benzothiazolium Core: The benzothiazolium core is synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The azo linkage is introduced by coupling the benzothiazolium core with a diazonium salt derived from 4-((2-hydroxyethyl)methylamino)aniline. This reaction is typically carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.
Methoxy and Methyl Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methylamino groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the azo linkage, converting it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazolium core and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide ions are used under appropriate conditions.
Major Products:
Oxidation: Formation of oxides and amides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazolium derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Acts as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
- Studied for its antimicrobial and antifungal activities.
Medicine:
- Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color and stability.
- Employed in the development of advanced materials such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, methyl sulfate
- Benzothiazolium, 2-((4-(ethyl(2-hydroxyethyl)amino)phenyl)azo)-5-methoxy-3-methyl-, chloride
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzothiazolium core and the type of counterion (chloride vs. methyl sulfate).
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Applications: While all these compounds share similar applications in chemistry and biology, specific structural features may make one compound more suitable for a particular application over others.
This detailed article provides a comprehensive overview of Benzothiazolium, 2-((4-((2-hydroxyethyl)methylamino)phenyl)azo)-6-methoxy-3-methyl-, chloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
72121-85-8 |
|---|---|
分子式 |
C18H21ClN4O2S |
分子量 |
392.9 g/mol |
IUPAC名 |
2-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]ethanol;chloride |
InChI |
InChI=1S/C18H21N4O2S.ClH/c1-21(10-11-23)14-6-4-13(5-7-14)19-20-18-22(2)16-9-8-15(24-3)12-17(16)25-18;/h4-9,12,23H,10-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
UFXVOQNHLSZMBQ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


